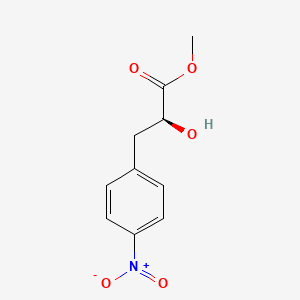

(S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-hydroxy-3-(4-nitrophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-16-10(13)9(12)6-7-2-4-8(5-3-7)11(14)15/h2-5,9,12H,6H2,1H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZXMVGZGJXQOB-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Advanced Derivatization of S Methyl 2 Hydroxy 3 4 Nitrophenyl Propanoate

Chemical Transformations Involving the Hydroxyl Group

The secondary hydroxyl group is a versatile functional handle that can be targeted for a variety of chemical transformations. Its reactivity is central to the synthesis of more complex derivatives.

Esterification and Etherification Reactions

The hydroxyl group of (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. Acid-catalyzed Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. libretexts.org The reaction is reversible and often requires the removal of water to drive it to completion. libretexts.org

Alternatively, acylation with more reactive acylating agents like acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) provides a more direct and often irreversible route to the desired ester.

Etherification, the conversion of the hydroxyl group to an ether, can be achieved under various conditions. The Williamson ether synthesis, for example, involves deprotonation of the hydroxyl group with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Acetylation | Acetic anhydride, Pyridine | (S)-Methyl 2-acetoxy-3-(4-nitrophenyl)propanoate |

| Benzoylation | Benzoyl chloride, Triethylamine | (S)-Methyl 2-(benzoyloxy)-3-(4-nitrophenyl)propanoate |

| Methylation | Sodium hydride, Methyl iodide | (S)-Methyl 2-methoxy-3-(4-nitrophenyl)propanoate |

Oxidation Reactions

Oxidation of the secondary hydroxyl group in this compound yields the corresponding ketone, (S)-Methyl 2-oxo-3-(4-nitrophenyl)propanoate. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction scale.

Common methods include Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) or Dess-Martin periodinane (DMP) oxidation. These reagents are known for their mild conditions and high yields. For larger-scale operations, chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or Jones reagent (chromic acid in acetone) can be used, although their toxicity and disposal present challenges.

Table 2: Common Oxidation Methods for Secondary Alcohols

| Reagent/Method | Typical Conditions | Product |

|---|---|---|

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C | (S)-Methyl 2-oxo-3-(4-nitrophenyl)propanoate |

| Dess-Martin Periodinane | DMP, CH₂Cl₂, Room Temp | (S)-Methyl 2-oxo-3-(4-nitrophenyl)propanoate |

Conversion to Leaving Groups for Further Substitution

The hydroxyl group is inherently a poor leaving group (as hydroxide (B78521), OH⁻). libretexts.org To facilitate nucleophilic substitution reactions at the C-2 position, it must first be converted into a better leaving group. libretexts.orglibretexts.org This is typically achieved by converting the alcohol into an ester of a strong acid, such as a sulfonate ester. google.com

Reacting the alcohol with sulfonyl chlorides like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base (e.g., pyridine) yields the corresponding tosylate or mesylate esters. These sulfonate groups are excellent leaving groups, readily displaced by a wide range of nucleophiles. This two-step sequence (activation then substitution) allows for the introduction of various functionalities with inversion of stereochemistry at the chiral center. google.com

Another strategy involves protonating the hydroxyl group in the presence of a strong acid, which converts it into a good leaving group (H₂O). pearson.com However, this method is often limited to reactions with nucleophiles that are stable under strongly acidic conditions, such as halide ions. libretexts.orgpearson.com

Table 3: Activation of the Hydroxyl Group

| Activating Agent | Base | Activated Intermediate (Leaving Group) |

|---|---|---|

| p-Toluenesulfonyl chloride (TsCl) | Pyridine | Tosylate (-OTs) |

| Methanesulfonyl chloride (MsCl) | Triethylamine | Mesylate (-OMs) |

Reactions of the Methyl Ester Functionality

The methyl ester group provides another avenue for derivatization, primarily through nucleophilic acyl substitution.

Hydrolysis to Corresponding Carboxylic Acids

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, (S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid, under either acidic or basic conditions.

Base-catalyzed hydrolysis, or saponification, is a common and typically irreversible method. It involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic attack of the hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the free carboxylic acid.

Acid-catalyzed hydrolysis is the reverse of Fischer esterification. libretexts.org It is an equilibrium process that requires a large excess of water to be driven to completion. The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid like hydrochloric acid or sulfuric acid. The rate-determining steps in hydrolysis reactions are often influenced by the nature of the leaving group. mdpi.comnih.gov

Transesterification with Other Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This compound can be converted to other esters (e.g., ethyl, benzyl, or tert-butyl esters) by reacting it with the desired alcohol in the presence of an acid or base catalyst.

Similar to hydrolysis, the reaction is an equilibrium process. To favor the formation of the new ester, the alcohol reactant is often used in large excess, or the leaving alcohol (methanol, in this case) is removed from the reaction mixture as it is formed. Catalysts can include strong acids (H₂SO₄), bases (sodium methoxide), or specific organometallic compounds. nih.gov

Table 4: Representative Reactions of the Methyl Ester

| Reaction Type | Reagents | Product |

|---|---|---|

| Basic Hydrolysis | 1. NaOH (aq), Heat 2. H₃O⁺ | (S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid |

| Acidic Hydrolysis | H₂SO₄ (aq), Heat | (S)-2-hydroxy-3-(4-nitrophenyl)propanoic acid |

Amidation Reactions

The methyl ester functionality of this compound is susceptible to amidation, also known as aminolysis, through reaction with ammonia (B1221849) or primary and secondary amines. dalalinstitute.com This reaction proceeds via a nucleophilic acyl substitution mechanism. chemistrysteps.comfiveable.me The amine nitrogen attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. dalalinstitute.comwikipedia.org Subsequently, the methoxy (B1213986) group (-OCH3) is eliminated, yielding the corresponding amide and methanol (B129727) as a byproduct. chemistrysteps.com

The general reaction can be represented as: this compound + RNH₂ → (S)-N-R-2-hydroxy-3-(4-nitrophenyl)propanamide + CH₃OH

The reactivity of the amine and the reaction conditions significantly influence the rate and yield of the amidation. fiveable.me While the reaction can proceed without a catalyst, it is often slow due to the relatively poor leaving group nature of the methoxide (B1231860) ion. dalalinstitute.comchemistrysteps.com To enhance the reaction rate, various methods can be employed, including the use of catalysts or conversion of the ester to a more reactive acyl derivative. researchgate.netmdpi.com Base-promoted direct amidation of unactivated esters has been shown to be an effective method. nih.gov Additionally, metal catalysts, such as those based on nickel or palladium, can facilitate the direct amidation of methyl esters. mdpi.comacs.org

Interactive Table: Reagents for Amidation

| Reagent | Product Class |

|---|---|

| Ammonia (NH₃) | Primary Amide |

| Primary Amine (RNH₂) | Secondary Amide |

| Secondary Amine (R₂NH) | Tertiary Amide |

Modifications and Reactions of the Nitroaromatic Moiety

The 4-nitrophenyl group of this compound offers a site for various chemical transformations, primarily involving the reduction of the nitro group and nucleophilic aromatic substitution.

Reduction of the Nitro Group to Amino Functionality

The nitro group is readily reduced to a primary amino group (-NH₂) under various conditions. This transformation is a key step in the synthesis of many biologically active compounds. A significant challenge in this reduction is the chemoselective conversion of the nitro group without affecting the ester functionality.

Several methods have been developed for the selective reduction of aromatic nitro compounds in the presence of esters. organic-chemistry.orgresearchgate.net Catalytic hydrogenation is a common and effective method, often employing catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent. researchgate.netuni-bayreuth.de This method is often preferred for its high efficiency and clean reaction profiles. uctm.edu

Chemical reducing agents also provide a valuable alternative. Reagents like tin(II) chloride (SnCl₂) in the presence of a proton source like hydrochloric acid (HCl) are known to selectively reduce nitro groups. askiitians.comcommonorganicchemistry.comvedantu.comcommonorganicchemistry.comacsgcipr.org Another effective system is the use of sodium borohydride (B1222165) (NaBH₄) in combination with a transition metal salt like iron(II) chloride (FeCl₂), which has demonstrated high chemoselectivity for nitro group reduction over esters. researchgate.netbohrium.comthieme-connect.com

Interactive Table: Conditions for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Mild temperature and pressure | (S)-Methyl 2-amino-3-(4-aminophenyl)propanoate |

| SnCl₂/HCl | Acidic medium | (S)-Methyl 2-amino-3-(4-aminophenyl)propanoate |

| NaBH₄/FeCl₂ | Mild temperature | (S)-Methyl 2-amino-3-(4-aminophenyl)propanoate |

Nucleophilic Aromatic Substitution Reactions on the Nitrophenyl Ring

The electron-withdrawing nature of the nitro group strongly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.orglibretexts.org The nitro group, particularly when positioned ortho or para to a leaving group, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. wikipedia.orgyoutube.com

In the case of this compound, while there isn't a typical leaving group like a halide directly on the ring, the nitro group itself can, under forcing conditions or with highly reactive nucleophiles, be displaced. More commonly, derivatives of this compound, where a leaving group is introduced onto the aromatic ring, would undergo SNAr reactions. For instance, if a halogen were present at the 2- or 3-position of the nitrophenyl ring, it would be susceptible to displacement by various nucleophiles such as alkoxides, thiolates, and amines. nih.gov The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern on the aromatic ring. nih.gov

Stereochemical Stability and Epimerization Under Varied Conditions

The stereochemical integrity of the chiral center at the α-carbon (the carbon bearing the hydroxyl group) is a critical consideration in reactions involving this compound. This stereocenter is potentially susceptible to epimerization, which is the change in configuration at a single chiral center in a molecule with multiple stereocenters, or racemization if it's the only chiral center. libretexts.orgsketchy.comyoutube.com

Epimerization at the α-carbon of carbonyl compounds, including esters, can occur via the formation of an enol or enolate intermediate. rsc.orgidc-online.comresearchgate.net In the presence of a base, the α-proton can be abstracted to form a planar enolate, which can then be reprotonated from either face, leading to a loss of stereochemical information. youtube.comnih.gov Similarly, acid catalysis can promote the formation of an enol tautomer, which can also lead to epimerization. rsc.org

The hydroxyl group at the α-position can influence the rate of enolization and, consequently, the stereochemical stability. The reaction conditions, such as temperature, pH, and the nature of the solvent and reagents, play a crucial role in determining the extent of epimerization. sketchy.com For reactions involving this compound, it is essential to carefully select conditions that minimize the risk of epimerization to maintain the desired stereochemistry of the final product.

Synthesis of Complex Derivatives and Analogs for Structure-Activity Relationship Studies

This compound serves as a valuable scaffold for the synthesis of more complex derivatives and analogs for structure-activity relationship (SAR) studies. youtube.com SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity, which is crucial for the design of new and more effective drugs. researchgate.net

The versatile functional groups of this molecule—the ester, the hydroxyl group, and the nitroaromatic moiety—provide multiple points for modification. For instance, the ester can be converted to a wide range of amides and other carboxylic acid derivatives as described in section 3.2.3. The hydroxyl group can be acylated, alkylated, or oxidized to a ketone, introducing further diversity.

Modifications to the nitroaromatic ring are also of significant interest. The reduction of the nitro group to an amine (section 3.3.1) provides a key intermediate that can be further derivatized through reactions such as acylation, sulfonylation, or diazotization followed by substitution. Nucleophilic aromatic substitution (section 3.3.2) on appropriately substituted analogs allows for the introduction of a variety of substituents onto the aromatic ring. These modifications can systematically alter the steric, electronic, and lipophilic properties of the molecule, which can have a profound impact on its biological activity. chemrxiv.orgresearchgate.net The nitro group itself is sometimes considered a "toxicophore" in drug discovery, but it is also a key feature in some therapeutic agents. acs.org

Computational Chemistry and Mechanistic Insights into S Methyl 2 Hydroxy 3 4 Nitrophenyl Propanoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.org It is widely employed due to its favorable balance between computational cost and accuracy. scirp.org For a molecule like (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate, DFT calculations, typically using a functional like B3LYP and a basis set such as 6-311G(d,p), would provide fundamental insights into its geometry, stability, and electronic characteristics. researchgate.net

Geometry Optimization and Conformational Analysis

The first step in a computational study is geometry optimization, an iterative process that determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy on the potential energy surface. researchgate.netmdpi.com This calculation yields crucial structural parameters. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles that define its shape.

Given the presence of several single bonds, the molecule possesses conformational flexibility. A conformational analysis would be necessary to identify the various stable conformers (rotational isomers) and their relative energies. This involves systematically rotating the flexible dihedral angles—such as those around the C-C bonds of the propanoate backbone and the C-C bond connecting the phenyl ring—to locate all low-energy structures. The results would indicate the most likely shape or shapes the molecule adopts in the gas phase.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (carbonyl) | ~1.21 |

| Bond Length (Å) | C-O (ester) | ~1.35 |

| Bond Length (Å) | C-OH (hydroxyl) | ~1.42 |

| Bond Angle (°) | O=C-O (ester group) | ~124.0 |

| Bond Angle (°) | C-C-OH | ~109.5 |

| Dihedral Angle (°) | HO-C-C-C(phenyl) | ~60.0 |

Calculation of Electronic Properties and Quantum Chemical Descriptors (e.g., HOMO-LUMO, Chemical Potential, Molecular Electrostatic Potential)

Once the geometry is optimized, DFT is used to calculate various electronic properties that describe the molecule's reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. researchgate.netthaiscience.info The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. scirp.org For this molecule, the nitro group and phenyl ring are expected to significantly influence the energies and spatial distribution of these orbitals.

Quantum Chemical Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. thaiscience.info

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It identifies regions that are electron-rich (negative potential, typically colored red), which are susceptible to electrophilic attack, and regions that are electron-poor (positive potential, blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the nitro, carbonyl, and hydroxyl groups, and positive potential near the hydrogen atoms.

| Descriptor | Symbol | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -7.5 |

| LUMO Energy | ELUMO | -2.5 |

| HOMO-LUMO Gap | ΔE | 5.0 |

| Chemical Potential | μ | -5.0 |

| Chemical Hardness | η | 2.5 |

| Electrophilicity Index | ω | 5.0 |

Prediction and Validation of Spectroscopic Data (e.g., NMR, IR, UV-Vis)

DFT calculations are a reliable tool for predicting spectroscopic signatures, which can then be compared with experimental data for validation. researchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. mdpi.com These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated spectrum can be compared with an experimental IR spectrum to confirm the structure and assign specific peaks to vibrational modes, such as the characteristic C=O stretch of the ester, the O-H stretch of the alcohol, and the N-O stretches of the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used with DFT, can predict ¹H and ¹³C NMR chemical shifts with good accuracy. nih.govnih.gov These theoretical values are invaluable for assigning peaks in experimental NMR spectra and confirming the connectivity and chemical environment of each atom in the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. scirp.orgresearchgate.net This analysis would identify the electronic transitions responsible for light absorption, likely involving π→π* transitions within the nitrophenyl chromophore.

| Spectroscopy | Feature | Calculated Value | Expected Experimental Value |

|---|---|---|---|

| IR | C=O Stretch (cm⁻¹) | 1755 | ~1740 |

| IR | O-H Stretch (cm⁻¹) | 3550 | ~3400-3500 |

| ¹H NMR | -OCH₃ Shift (ppm) | 3.75 | ~3.7 |

| ¹³C NMR | C=O Shift (ppm) | 172.5 | ~171 |

| UV-Vis | λmax (nm) | 275 | ~270-280 |

Molecular Dynamics (MD) Simulations

While DFT provides a static, gas-phase picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, often including explicit solvent molecules. mdpi.com An MD simulation would model the interactions of this compound with its environment, providing a more realistic representation of its behavior in solution.

Investigation of Dynamic Behavior and Solvent Effects

By simulating the molecule in a box of solvent (e.g., water or an organic solvent) for a period of nanoseconds, MD can reveal how intermolecular forces affect the molecule's structure and motion. researchgate.net Key insights include:

The formation and lifetime of hydrogen bonds between the molecule's hydroxyl group and solvent molecules.

The orientation of solvent molecules around different parts of the solute, such as the hydrophobic phenyl ring and the polar nitro and ester groups.

Exploration of Conformational Space

MD simulations provide a powerful tool for exploring the conformational landscape of a flexible molecule. nih.gov Over the course of a simulation, the molecule will naturally twist and turn due to thermal energy, sampling a wide range of possible shapes. Analyzing the simulation trajectory allows for the identification of the most populated conformational states in solution and the energy barriers for transitioning between them. This dynamic view complements the static picture from DFT's conformational analysis, providing a more complete understanding of the molecule's structural flexibility and preferred shapes under realistic conditions.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms that are often difficult to probe experimentally. For the formation of α-hydroxy esters like this compound, which can be synthesized through the asymmetric reduction of the corresponding α-keto ester, theoretical studies are instrumental in mapping out the potential energy surface of the reaction. These studies help in identifying the most plausible reaction pathway by calculating the energies of reactants, products, intermediates, and transition states.

Density Functional Theory (DFT) is a widely employed method for such investigations, with functionals like M06-2X often chosen for their accuracy in describing main-group thermochemistry and kinetics. Combined with appropriate basis sets, such as 6-311+G(d,p), these calculations can provide detailed geometric and electronic structures of all species involved in the reaction. For instance, in the catalytic asymmetric hydrogenation or transfer hydrogenation of α-keto esters, computational models can elucidate the role of the catalyst, the binding of the substrate, and the mechanism of hydride transfer.

A key aspect of these theoretical studies is the location and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis. By analyzing the geometry of the transition state, chemists can gain insights into the factors that control the reaction rate and selectivity. For example, in a catalyst-controlled reduction, the transition state model would reveal how the chiral ligands of the catalyst interact with the substrate to favor the formation of the (S)-enantiomer. These computational approaches allow for a systematic exploration of different mechanistic possibilities, such as concerted versus stepwise pathways, and the influence of solvent effects, which can be modeled using polarized continuum models (PCM).

Rationalization and Prediction of Stereoselectivity (e.g., Felkin-Anh Model)

The stereoselective synthesis of chiral molecules like this compound is a cornerstone of modern organic chemistry. When the stereochemistry is governed by a chiral center already present in the substrate, predictive models are invaluable. The Felkin-Anh model is a widely accepted paradigm for rationalizing the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds, particularly α-chiral aldehydes and ketones.

The model posits that the largest substituent at the α-chiral center orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory. Computational chemistry offers a quantitative framework to validate and refine such models. Quantum chemical calculations can be used to determine the relative energies of the different possible transition states leading to the various stereoisomers.

These calculations can dissect the contributing factors to stereoselectivity, such as steric repulsion, torsional strain, and electronic effects like hyperconjugation. For example, in the case of a polar substituent at the α-position, the "polar Felkin-Anh model" suggests that electronic stabilization between the C-X antibonding σ* orbital and the forming bond can be a dominant factor. Through computational analysis, the relative importance of these steric and electronic contributions can be quantified, providing a more complete understanding of the origins of stereoselectivity. While originally developed for simpler systems, the principles of the Felkin-Anh model and its computational validation can be extended to more complex substrates, aiding in the rational design of stereoselective syntheses.

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. The resulting Hirshfeld surface provides a rich, three-dimensional picture of the molecular environment.

By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of significant intermolecular contact can be identified. Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds and other strong interactions, while blue and white regions represent weaker and van der Waals contacts, respectively.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots show the distribution of distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. The relative contributions of different types of contacts, such as H···H, O···H, and C···H, can be determined from these plots, offering a detailed understanding of the forces that stabilize the crystal structure.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 30 - 40 |

| O···H / H···O | 20 - 30 |

| C···H / H···C | 15 - 25 |

| C···C | 5 - 10 |

| N···H / H···N | 1 - 5 |

Future Research Trajectories and Interdisciplinary Perspectives

Development of Green and Sustainable Synthetic Routes for Enantiopure (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate

The demand for enantiomerically pure compounds has driven the development of environmentally benign synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of chiral molecules like this compound to reduce waste, avoid hazardous reagents, and improve energy efficiency.

One of the most promising green approaches is the use of biocatalysis. Whole-cell biotransformations and isolated enzymes offer high enantioselectivity under mild reaction conditions. For instance, the asymmetric reduction of the corresponding α-keto ester, methyl 2-oxo-3-(4-nitrophenyl)propanoate, can be achieved with high conversion and enantiomeric excess using yeast, such as Saccharomyces cerevisiae. nih.govresearchgate.net This biocatalytic reduction avoids the use of heavy metal catalysts and harsh reducing agents.

Chemoenzymatic strategies, which combine chemical and enzymatic steps, also present a sustainable pathway. nih.govmdpi.com For example, a chemical synthesis could be used to produce the racemic α-hydroxy ester, followed by an enzymatic resolution to isolate the desired (S)-enantiomer. Lipases are particularly effective for such resolutions through enantioselective acylation or hydrolysis.

The exploration of alternative, renewable starting materials is another key aspect of green synthesis. Research into sourcing precursors from biomass or other sustainable feedstocks could further enhance the green credentials of this compound production.

Table 1: Comparison of Synthetic Routes for this compound

| Synthesis Strategy | Advantages | Disadvantages | Key Research Areas |

|---|---|---|---|

| Traditional Chemical Synthesis | Well-established, high throughput | Often requires harsh conditions, stoichiometric reagents, and may produce significant waste. | Development of more efficient and selective catalysts. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govresearchgate.net | Enzyme stability and activity can be challenging, substrate scope may be limited. | Enzyme engineering to improve stability and broaden substrate acceptance. |

| Chemoenzymatic Synthesis | Combines the advantages of both chemical and enzymatic methods. nih.govmdpi.com | Requires careful integration of reaction steps. | Optimization of reaction cascades and one-pot processes. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Beyond its role as a chiral building block, future research will likely uncover novel reactivity patterns and unconventional transformations of this compound. The interplay of its hydroxyl, ester, and nitro functionalities provides a rich landscape for chemical exploration.

Derivatization of the hydroxyl and ester groups can lead to a wide array of new compounds with potentially interesting biological or material properties. For example, the hydroxyl group can be a handle for etherification, esterification, or glycosylation, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

The nitro group also offers a versatile site for transformation. Reduction of the nitro group to an amine would yield the corresponding aniline (B41778) derivative, a valuable intermediate for the synthesis of dyes, pharmaceuticals, and polymers. The electron-withdrawing nature of the nitro group also activates the aromatic ring for nucleophilic aromatic substitution reactions.

Furthermore, the development of novel catalytic systems could enable previously inaccessible transformations. For instance, C-H activation methodologies could allow for the direct functionalization of the aromatic ring or the aliphatic backbone, providing a more atom-economical approach to new derivatives. rsc.org

Advanced Computational Modeling for High-Throughput Screening and Predictive Synthesis

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry. Advanced computational modeling can accelerate the discovery and optimization of synthetic routes for this compound.

Molecular modeling and docking studies can be employed to understand and predict the enantioselectivity of enzymatic reactions. mdpi.com By simulating the interaction of the substrate with the active site of an enzyme, researchers can identify key amino acid residues responsible for stereocontrol. This knowledge can then guide protein engineering efforts to create mutant enzymes with enhanced activity and selectivity for the synthesis of the target molecule. nih.gov

Density Functional Theory (DFT) calculations can be used to investigate reaction mechanisms and predict the feasibility of novel transformations. mdpi.com This can help in the rational design of catalysts and the optimization of reaction conditions, reducing the need for extensive experimental screening. High-throughput virtual screening of catalyst libraries can identify promising candidates for specific reactions, saving time and resources.

Machine learning algorithms can also be trained on existing reaction data to predict the outcomes of new reactions and suggest optimal synthetic pathways. nih.gov These predictive models can be a powerful tool for retrosynthetic analysis, helping chemists to design more efficient and sustainable routes to this compound and its derivatives.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production of Chiral Intermediates

The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry and automated synthesis platforms offer solutions for the scalable, safe, and efficient production of chiral intermediates like this compound.

Flow chemistry, where reactions are carried out in continuous-flow reactors, offers several advantages over traditional batch processing. These include improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for straightforward automation and integration of reaction and purification steps. The synthesis of chiral α-hydroxy esters has been successfully demonstrated in flow systems, highlighting the potential for this technology in the production of the target compound.

Automated synthesis platforms can be used to rapidly screen and optimize reaction conditions. By systematically varying parameters such as temperature, pressure, catalyst loading, and residence time, these systems can quickly identify the optimal conditions for a given transformation. This high-throughput experimentation approach can significantly accelerate process development and lead to more robust and efficient manufacturing processes.

The integration of in-line analytical techniques, such as HPLC and NMR, into flow chemistry setups allows for real-time reaction monitoring and control. This enables the rapid identification of any process deviations and allows for immediate adjustments to maintain product quality and yield.

Expanding Applications in Material Science and Other Emerging Chemical Fields

While this compound is primarily utilized as a chiral intermediate in the synthesis of pharmaceuticals, its unique chemical structure suggests potential applications in material science and other emerging fields.

The presence of the aromatic nitro group makes this compound a potential precursor for functional materials. Nitrophenol derivatives have been investigated for their use in nonlinear optics, and as components of sensors and corrosion inhibitors. chemmethod.commdpi.com The chiral nature of the molecule could also be exploited to create chiral polymers or liquid crystals with unique optical or electronic properties.

Furthermore, the ability to derivatize the hydroxyl and ester groups opens up possibilities for creating novel monomers for polymerization. Polyesters or polyamides incorporating this chiral, functionalized building block could exhibit interesting properties such as biodegradability, thermal stability, or specific recognition capabilities.

The ongoing exploration of chiral molecules in nanotechnology and sustainable chemistry may also reveal new avenues for the application of this compound. google.com Its defined stereochemistry could be valuable in the construction of chiral surfaces or as a component in asymmetric catalysis.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 2-oxo-3-(4-nitrophenyl)propanoate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (S)-Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification of the corresponding hydroxy acid or through asymmetric catalysis to achieve the (S)-configuration. For example, tert-butyldimethylsilyl (TBS) protection of hydroxyl groups and nitro-group reduction are critical steps. Reaction optimization should focus on solvent choice (e.g., dichloromethane for silylation), temperature control (e.g., 0–25°C for sensitive intermediates), and catalysts (e.g., chiral auxiliaries for stereoselectivity). Yield improvements (up to 80%) are achievable by monitoring reaction progress via TLC and adjusting stoichiometry .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR can confirm stereochemistry and functional groups. The 4-nitrophenyl group shows aromatic protons as doublets (δ 7.5–8.2 ppm) .

- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) ensures purity (>98%) and enantiomeric excess determination .

- IR : Key peaks include ester C=O (~1740 cm⁻¹) and hydroxyl O–H (~3400 cm⁻¹) stretches .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Stability studies should be conducted in buffered solutions (pH 3–9) at 25°C and 40°C. Hydrolysis of the ester group is accelerated under alkaline conditions (pH > 8), leading to the formation of 2-hydroxy-3-(4-nitrophenyl)propanoic acid. Thermal degradation above 50°C results in nitro-group reduction or racemization. Use accelerated stability testing (40°C/75% RH) with periodic HPLC analysis .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments between X-ray crystallography and computational modeling?

- Methodological Answer : Discrepancies arise from dynamic effects (e.g., crystal packing vs. gas-phase DFT calculations). Use SHELXL for refining crystallographic data (R-factor < 0.05) and compare with DFT-optimized structures (B3LYP/6-31G* level). For ambiguous cases, employ vibrational circular dichroism (VCD) to validate absolute configuration .

Q. How can computational modeling predict the compound’s reactivity in Diels–Alder or nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., M06-2X/cc-pVTZ) model transition states and regioselectivity. For Diels–Alder reactions, frontier molecular orbital (FMO) analysis identifies electron-deficient dienophiles. Solvent effects (PCM model) refine activation energy predictions. Experimental validation via LC-MS monitors adduct formation .

Q. What mechanistic insights explain the compound’s potential antimicrobial activity, and how can structure-activity relationships (SAR) be explored?

- Methodological Answer : The nitro group acts as an electron-withdrawing moiety, enhancing membrane permeability. SAR studies involve synthesizing analogs (e.g., replacing the nitro group with CN or CF₃) and testing against Gram-positive/negative bacteria. Use MIC assays and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding (e.g., bacterial enoyl-ACP reductase) .

Q. How do conflicting spectral data (e.g., NMR splitting patterns vs. X-ray data) arise, and what experimental protocols mitigate these issues?

- Methodological Answer : Dynamic effects (e.g., rotamers in solution) cause NMR peak splitting, while X-ray provides static snapshots. Variable-temperature NMR (VT-NMR) at –40°C to 80°C identifies conformational exchange. For chiral centers, use Mosher’s ester derivatization and compare Δδ values with crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.